1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine
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Overview
Description
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a chloro-nitrophenyl group and a methylpiperidinyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Piperazine Formation: The nitroaniline derivative is then reacted with piperazine under specific conditions to form the piperazine ring.
Methylation: The final step involves the methylation of the piperidine ring to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, piperazine formation, and methylation processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1-(2-Amino-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-nitrophenyl)piperazine: Lacks the methylpiperidinyl group.
1-(2-Nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine: Lacks the chloro group.
1-(2-Chloro-4-nitrophenyl)-4-piperidinylpiperazine: Lacks the methyl group on the piperidine ring.
Uniqueness
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H23ClN4O2 |
---|---|
Molecular Weight |
338.83 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C16H23ClN4O2/c1-18-6-4-13(5-7-18)19-8-10-20(11-9-19)16-3-2-14(21(22)23)12-15(16)17/h2-3,12-13H,4-11H2,1H3 |
InChI Key |
MWRUKLHZJNHQBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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